molecular formula C20H17N3O3S2 B11127086 (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11127086
M. Wt: 411.5 g/mol
InChI Key: QSSYMKZJIIGNIL-ULPTZDRWSA-N
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Description

The compound (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzylidene group, a thiazole ring, and a triazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxy-3-methoxybenzaldehyde with a thiazole derivative under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with a triazole derivative in the presence of a suitable catalyst to form the final product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzylidene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties. Its structural features make it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit key enzymes involved in cell proliferation, leading to anticancer effects. The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules is crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both ethoxy and methoxy groups on the benzylidene moiety distinguishes (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one from its analogs. These substituents can influence the compound’s electronic properties, reactivity, and biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C20H17N3O3S2

Molecular Weight

411.5 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H17N3O3S2/c1-3-26-15-8-6-13(11-16(15)25-2)12-17-19(24)23-20(28-17)21-18(22-23)9-7-14-5-4-10-27-14/h4-12H,3H2,1-2H3/b9-7+,17-12-

InChI Key

QSSYMKZJIIGNIL-ULPTZDRWSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2)OC

Origin of Product

United States

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